2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Analysis
Research on compounds similar to 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has focused on crystal structure studies and computational analysis. For example, Kumara et al. (2017) investigated the crystal structures of related 1,3,4-oxadiazole compounds, revealing details about their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications in various fields (Kumara et al., 2017).
Biological Activities and Synthesis
The 1,3,4-oxadiazole class, to which the compound belongs, has been extensively studied for its biological activities. Research by Khalid et al. (2016) and Rehman et al. (2018) on similar compounds has shown promising biological activities, including butyrylcholinesterase inhibition, which could have implications in the treatment of diseases like Alzheimer's (Khalid et al., 2016); (Rehman et al., 2018).
Anticancer Potential
Studies have also explored the anticancer potential of similar 1,3,4-oxadiazole derivatives. For instance, Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, revealing some compounds with significant potential (Rehman et al., 2018).
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives have been a significant area of research. Nafeesa et al. (2017) synthesized N-substituted derivatives with antibacterial and anti-enzymatic potential, indicating the versatility of these compounds in developing new antimicrobial agents (Nafeesa et al., 2017).
Corrosion Inhibition
Apart from biomedical applications, 1,3,4-oxadiazole derivatives have also been studied for their role in corrosion inhibition. Bouklah et al. (2006) investigated the effectiveness of a similar compound in inhibiting steel corrosion in sulfuric acid, highlighting the potential industrial applications of these compounds (Bouklah et al., 2006).
Antioxidant Properties
The antioxidant activities of 1,3,4-oxadiazole derivatives have been explored as well. Mallesha et al. (2014) screened a series of these derivatives for their ability to scavenge free radicals, a property that could be valuable in addressing oxidative stress-related diseases (Mallesha et al., 2014).
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCUXKJCZIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.